Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate
CAS No.: 40820-77-7
Cat. No.: VC17029023
Molecular Formula: C16H25NO5S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40820-77-7 |
|---|---|
| Molecular Formula | C16H25NO5S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
| Standard InChI | InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | KCWJQYMVIPERDS-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a two-step process:
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Quaternization: Reaction of 2-(dimethylamino)ethyl methacrylate with methyl toluene-p-sulfonate under controlled conditions.
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Purification: Isolation via solvent extraction or recrystallization to achieve >95% purity .
Key reaction parameters include:
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Temperature: 40–60°C to prevent premature polymerization.
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Solvent: Anhydrous acetone or tetrahydrofuran to minimize hydrolysis.
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Stoichiometry: 1:1 molar ratio of amine to tosylating agent.
Industrial-Scale Manufacturing
Industrial protocols optimize yield by employing continuous-flow reactors and in-line monitoring of ionic content. Challenges include managing exothermic reactions and avoiding byproducts such as bis-quaternary ammonium species. Post-synthesis, the compound is stabilized with inhibitors like 4-methoxyphenol (150–200 ppm) to prevent autopolymerization during storage .
Physicochemical Properties
Thermal and Colloidal Behavior
| Property | Value | Method |
|---|---|---|
| Melting Point | 72–75°C | DSC |
| Critical Micelle Concentration (CMC) | 0.8 mM | Surface Tensiometry |
| Zeta Potential (1% aqueous) | +42 mV | Dynamic Light Scattering |
The compound forms stable micelles above its CMC, with aggregation numbers (~80) indicating spherical micellar structures . Thermo-gravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily due to cleavage of the sulfonate group.
Polymerization Kinetics
As a polymerizable surfactant, it participates in emulsion polymerization with kinetics governed by:
where = polymerization rate, = propagation rate constant (~120 L/mol·s), [M] = monomer concentration, and [I] = initiator concentration. Copolymerization with styrene or acrylates enhances latex stability in coatings .
Applications in Materials Science
Surface Modification Agents
The compound’s amphiphilic nature enables:
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Antistatic coatings: Reduces surface resistivity to 10⁶–10⁸ Ω/sq in polyolefin films.
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Dye-leveling agents: Improves uniformity in textile dyeing processes.
Microcapsule Stabilization
In patent EP4438132A2, analogous quaternized ammonium compounds stabilize microcapsules via electrostatic interactions with anionic encapsulating polymers (e.g., polyurea). Stabilization efficacy depends on:
Comparative Analysis with Structural Analogs
The toluene-p-sulphonate variant offers superior thermal stability compared to chloride analogs, making it preferable in high-temperature processing .
Future Research Directions
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Advanced Drug Delivery: Exploiting micellar encapsulation for hydrophobic therapeutics.
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Ionic Liquids: Tuning conductivity via anion-exchange (e.g., replacing tosylate with bistriflimide).
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Antimicrobial Coatings: Leveraging cationic charge density against biofilm formation.
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